molecular formula C7H2BrClF4O B1379981 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene CAS No. 1417566-38-1

5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene

Cat. No.: B1379981
CAS No.: 1417566-38-1
M. Wt: 293.44 g/mol
InChI Key: GFXWRFFMZCPVFD-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene: is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and trifluoromethoxy substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method is the halogenation of a pre-existing benzene derivative. For example, starting with a benzene ring, selective bromination, chlorination, and fluorination can be achieved using appropriate halogenating agents under controlled conditions. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidized derivatives with higher oxidation states.

    Reduction Products: Reduced derivatives with lower oxidation states.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Incorporated into polymers and materials with specific electronic properties.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential pharmacological activities due to its unique substituents.

    Biochemical Studies: Used as a probe in studying enzyme-substrate interactions.

Industry:

    Agrochemicals: Potential use in the development of new agrochemical agents.

    Electronics: Utilized in the fabrication of electronic components with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 3-Bromobenzotrifluoride
  • 1-Chloro-3-fluoro-2-(trifluoromethoxy)benzene

Comparison:

  • Uniqueness: The presence of multiple halogen atoms and a trifluoromethoxy group makes 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene unique in terms of its reactivity and potential applications.
  • Chemical Properties: Compared to similar compounds, it may exhibit different reactivity patterns due to the combined electronic effects of the substituents.
  • Applications: While similar compounds may be used in similar applications, the specific combination of substituents in this compound can lead to unique properties and uses.

Properties

IUPAC Name

5-bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXWRFFMZCPVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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